

# 6-Chloro-4-(trifluoromethyl)picolinonitrile molecular structure and formula

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## Compound of Interest

Compound Name: 6-Chloro-4-(trifluoromethyl)picolinonitrile

Cat. No.: B1489481

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## An In-depth Technical Guide to 6-Chloro-4-(trifluoromethyl)picolinonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **6-Chloro-4-(trifluoromethyl)picolinonitrile**. It delves into the molecule's core characteristics, synthesis, reactivity, and application, with a focus on providing practical, field-proven insights.

### Introduction and Core Identification

**6-Chloro-4-(trifluoromethyl)picolinonitrile** is a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research.<sup>[1]</sup> Its structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a nitrile, offers a unique combination of electronic properties and reactive sites. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the biological activity and metabolic stability of parent compounds, while the chloro and nitrile groups serve as versatile handles for further synthetic elaboration.<sup>[2]</sup> This makes it a crucial intermediate in the synthesis of complex molecular architectures for novel active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[2]</sup>

This document provides an authoritative overview of its molecular structure, physicochemical properties, plausible synthetic routes, key chemical transformations, and essential safety protocols.

# Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups on the pyridine scaffold dictates the chemical behavior and synthetic utility of **6-Chloro-4-(trifluoromethyl)picolinonitrile**.

## Molecular Formula and Structure

The fundamental identity of the compound is defined by its molecular formula and structure.

- Molecular Formula:  $C_7H_2ClF_3N_2$
- Molecular Weight: 206.55 g/mol
- CAS Number: 1156542-25-4
- Synonyms: 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile

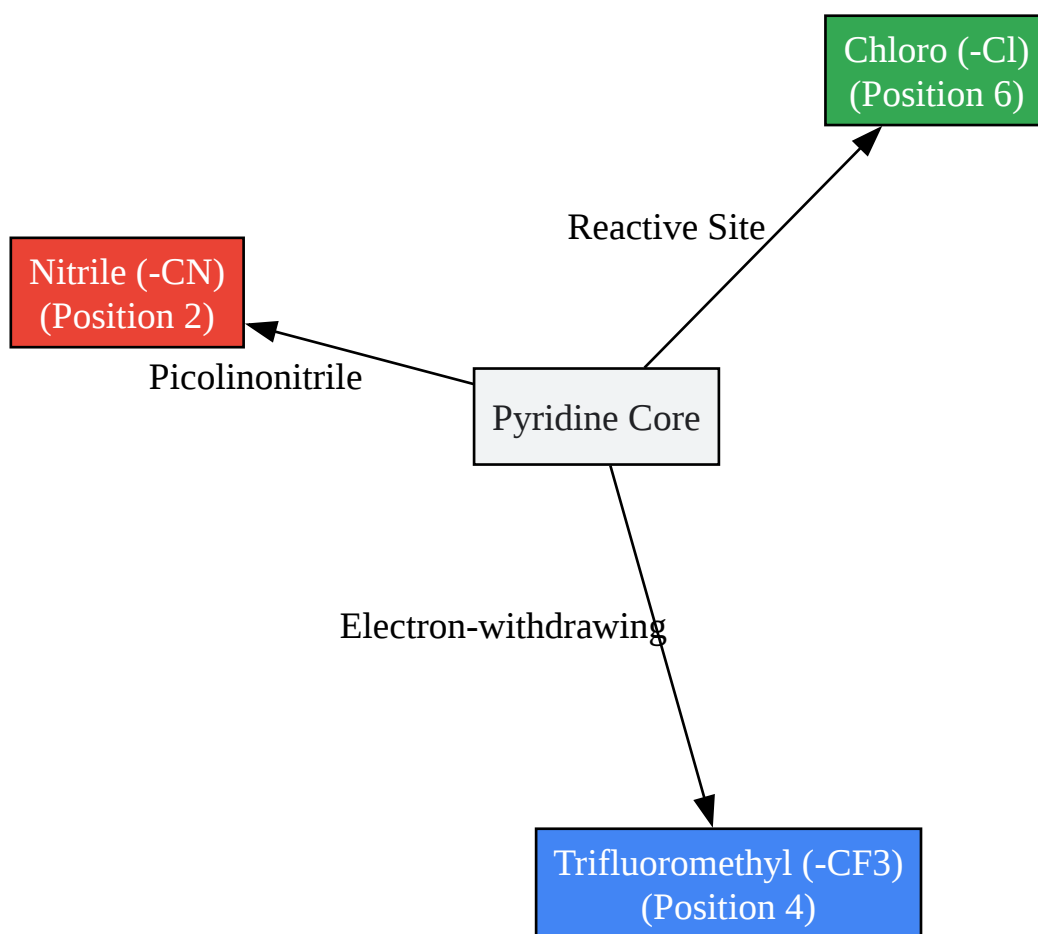
The two-dimensional structure is depicted below:

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Caption: 2D Chemical Structure of **6-Chloro-4-(trifluoromethyl)picolinonitrile**.

The key functional groups and their relationship within the molecule can be visualized as follows:



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Caption: Key functional groups of the molecule.

## Physicochemical Properties

The known physical and chemical properties are summarized for quick reference. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

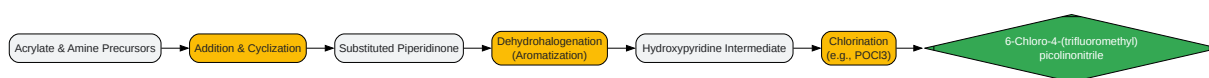
Property	Value	Source(s)
Appearance	Off-white to pale yellow solid	Assumed
Boiling Point	252.0 ± 35.0 °C (Predicted)	
Storage Conditions	2-8°C, under inert atmosphere	[1]
Purity	Typically ≥95%	[1]

## Synthesis and Chemical Reactivity

While specific, scaled-up manufacturing processes are proprietary, a plausible synthetic pathway can be constructed based on established pyridine chemistry, particularly methods used for related halogenated and trifluoromethylated picolinonitriles.

### Plausible Synthetic Pathway

The synthesis of highly substituted pyridines often begins with more accessible, simpler pyridine or piperidine precursors. A likely strategy involves the construction of the substituted ring followed by chlorination and aromatization. The pathway below is a representative, logical approach rather than a documented industrial process.



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Caption: Plausible multi-step synthesis workflow.

This strategy, inspired by methods for related isomers, involves an initial addition/cyclization to form a piperidinone ring, which is then aromatized to a stable hydroxypyridine.[3] The final, crucial step is a chlorination reaction (e.g., using phosphoryl chloride) to install the chloro group at the 6-position, yielding the target molecule.[3]

## Key Chemical Transformations

The utility of **6-Chloro-4-(trifluoromethyl)picolinonitrile** as a synthetic intermediate stems from the reactivity of its chloro group. The pyridine nitrogen and the trifluoromethyl group render the C6 position susceptible to functionalization via cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

- **Buchwald-Hartwig Amination:** This reaction is a powerful method for forming C-N bonds.<sup>[4]</sup> The chloro group at the 6-position can be substituted by primary or secondary amines. It is critical to recognize that chloropyridines are less reactive than their bromo or iodo counterparts.<sup>[5]</sup> Success often hinges on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to facilitate the rate-limiting oxidative addition step.<sup>[5][6]</sup>
- **Sonogashira Coupling:** This reaction enables the formation of C-C bonds by coupling the chloropyridine with a terminal alkyne.<sup>[7]</sup> The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.<sup>[7][8]</sup> This transformation is invaluable for introducing alkynyl moieties, which can serve as precursors for a wide range of other functional groups or as part of a larger conjugated system.

## Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a "privileged structure" in modern chemistry. The unique electronic properties of the trifluoromethyl group—namely its high electronegativity and lipophilicity—can significantly improve a molecule's cell permeability, metabolic stability, and binding affinity to biological targets.

This building block is primarily employed as a key intermediate for compounds targeting a range of applications:

- **Pharmaceuticals:** It is used in the development of APIs for therapeutic areas such as anti-inflammatory and anti-infective agents.
- **Agrochemicals:** It serves as a core component in the synthesis of advanced herbicides and pesticides, where the trifluoromethyl group enhances biological efficacy.<sup>[2]</sup>

# Experimental Protocol: A Representative Sonogashira Coupling

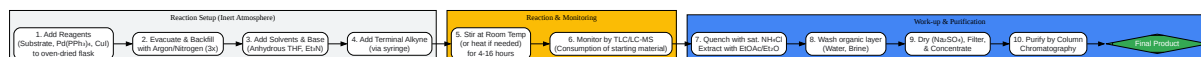
To illustrate the practical application of this reagent, the following section details a representative protocol for a Sonogashira cross-coupling reaction. This protocol is adapted from established procedures for structurally similar halopicolonitriles and serves as a robust starting point for laboratory synthesis.<sup>[9][10]</sup>

Objective: To synthesize a 6-alkynyl-4-(trifluoromethyl)picolinonitrile derivative via a palladium/copper-catalyzed Sonogashira coupling.

## Materials and Reagents

- **6-Chloro-4-(trifluoromethyl)picolinonitrile** (1.0 equiv)
- Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) (0.05 equiv)
- Copper(I) Iodide ( $\text{CuI}$ ) (0.03 - 0.05 equiv)
- Triethylamine ( $\text{Et}_3\text{N}$ ), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous  $\text{NH}_4\text{Cl}$  solution
- Brine (Saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

## Step-by-Step Methodology



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Caption: Standard workflow for a Sonogashira coupling experiment.







- **Inert Atmosphere Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar, add **6-Chloro-4-(trifluoromethyl)picolinonitrile**, Pd(PPh<sub>3</sub>)<sub>4</sub>, and CuI.
- **Degassing:** Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
- **Solvent and Base Addition:** Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine via syringe. The triethylamine serves as both the reaction base and a co-solvent.
- **Alkyne Addition:** Add the terminal alkyne dropwise via syringe.
- **Reaction:** Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH<sub>4</sub>Cl, water, and brine.
- **Isolation:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.

- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

## Safety, Handling, and Storage

Proper handling of **6-Chloro-4-(trifluoromethyl)picolinonitrile** is imperative due to its hazardous nature. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel.

### GHS Hazard Classification

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	3		Danger	H301: Toxic if swallowed
Acute Toxicity, Inhalation	3		Danger	H331: Toxic if inhaled
Acute Toxicity, Dermal	4		Warning	H312: Harmful in contact with skin
Skin Corrosion/Irritation	2		Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A		Warning	H319: Causes serious eye irritation
Hazardous to the Aquatic Environment	1		Warning	H410: Very toxic to aquatic life with long lasting effects

## Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.



- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
  - Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

## Storage and Disposal

- Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place at 2-8°C, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store locked up.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This material is very toxic to aquatic life and release to the environment should be avoided.

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## References

- 1. acubiochem.com [acubiochem.com]
- 2. 6-Chloro-4-(trifluoromethyl)picolinonitrile [myskinrecipes.com]
- 3. CN113912535B - Preparation method of 6-chloro-4-trifluoromethyl-3-cyanopyridine - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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